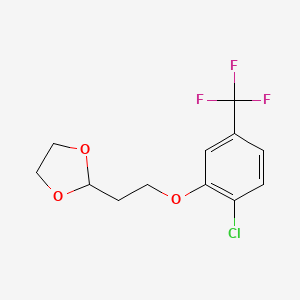

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-[2-[2-chloro-5-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O3/c13-9-2-1-8(12(14,15)16)7-10(9)17-4-3-11-18-5-6-19-11/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJMRHYEKDQFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)phenoxyethyl Intermediate

The phenoxyethyl chain is introduced via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)phenol and 1,2-dibromoethane or 2-chloroethyl derivatives. For example, 2-chloroethyl trifluoroacetate serves as a key intermediate in analogous syntheses. In a typical procedure:

-

Reaction Setup : 2-Chloro-5-(trifluoromethyl)phenol (1.0 equiv) is combined with 2-chloroethyl trifluoroacetate (1.1 equiv) in dimethyl sulfoxide (DMSO) at 15–20°C.

-

Base Addition : Sodium hydride (1.1 equiv) is added gradually to deprotonate the phenol, initiating the substitution reaction.

-

Workup : The mixture is stirred for 12–24 hours, quenched with water, and extracted with ether. The organic layer is dried and concentrated to yield the phenoxyethyl trifluoroacetate intermediate.

Key Data :

Cyclization to Form the 1,3-Dioxolane Ring

Base-Mediated Cyclization

The dioxolane ring is formed via intramolecular cyclization of the phenoxyethyl trifluoroacetate intermediate under basic conditions. Sodium methoxide (NaOMe) or sodium hydride (NaH) in tetrahydrofuran (THF) or diglyme facilitates this step.

Procedure :

-

Reaction Conditions : The intermediate (1.0 equiv) is dissolved in THF and cooled to −20°C.

-

Base Addition : NaOMe (1.2 equiv) is added dropwise, inducing cyclization. The exothermic reaction is maintained below 30°C.

-

Isolation : After stirring for 4–6 hours, the mixture is filtered, and the filtrate is distilled under reduced pressure to isolate the dioxolane product.

Optimization Insights :

-

Solvent Impact : THF provides higher yields (43–47%) compared to DMSO due to better solubility of intermediates.

-

Temperature Control : Exotherms above 35°C lead to by-products (e.g., 2-(2-chloroethoxy) derivatives), necessitating precise cooling.

Representative Data :

Alternative Pathways via Ethylene Glycol Derivatives

Direct Cyclization with Ethylene Glycol

A modified approach employs ethylene glycol and its derivatives to construct the dioxolane ring. This method avoids halogenated intermediates, enhancing atom economy.

Steps :

-

Condensation : 2-Chloro-5-(trifluoromethyl)phenol reacts with ethylene glycol (1.2 equiv) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst.

-

Azeotropic Distillation : Water is removed via Dean-Stark trap to drive the reaction toward cyclic acetal formation.

-

Purification : The crude product is purified via column chromatography (hexane/ethyl acetate).

Performance Metrics :

Comparative Analysis of Synthetic Routes

Yield and Scalability

The base-mediated cyclization route () offers moderate yields (43–63%) but requires stringent temperature control. In contrast, the ethylene glycol pathway () achieves higher yields (65–72%) with simpler workup, though it demands acidic conditions that may limit substrate compatibility.

By-Product Management

By-products such as 2-(2-chloroethoxy) derivatives arise from competing elimination reactions in base-mediated methods. These are minimized by:

-

Low-Temperature Operation : Maintaining reactions below 30°C.

-

Solvent Selection : THF suppresses side reactions compared to polar aprotic solvents like DMSO.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxolane ring or the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzotrifluorides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. The incorporation of the trifluoromethyl moiety in 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane may enhance its potency against certain cancer cell lines. For instance, fluorinated compounds have been shown to interact favorably with biological targets due to their unique electronic properties .

Drug Development : The compound can serve as a lead structure for developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further optimization in drug design. The dioxolane moiety can enhance solubility and metabolic stability, crucial for effective drug action .

Agricultural Science

Pesticide Formulations : The compound's chlorinated and trifluoromethyl functionalities suggest potential use as an active ingredient in pesticide formulations. Chlorinated compounds often exhibit insecticidal properties, making them valuable in crop protection strategies .

Herbicide Development : Research into herbicidal activity has identified similar compounds as effective agents against various weed species. The structural characteristics of this compound may provide insights into designing selective herbicides that minimize environmental impact while maximizing efficacy .

Material Science

Polymer Synthesis : The dioxolane structure is beneficial in polymer chemistry, particularly in creating polymers with enhanced thermal stability and chemical resistance. This compound can be used as a monomer or additive in the synthesis of advanced materials .

Coatings and Adhesives : Due to its chemical stability and resistance to degradation, this compound may find applications in developing coatings and adhesives that require durability under harsh conditions.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary primarily in substituents on the phenoxy group or the dioxolane ring. Key examples include:

Table 1: Structural and Functional Comparison

*Cinidon-ethyl’s substituent includes a 1,3-dioxo-isoindolyl group.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s Cl and CF₃ substituents enhance stability and reactivity, similar to analogs like cinidon-ethyl (). Fluorinated dioxolanes (e.g., ) exhibit superior thermal stability due to strong C-F bonds.

- Applications: Phenoxy-dioxolane derivatives are prevalent in pesticides (), while fluorinated analogs () may serve in high-performance materials.

Physicochemical Properties

- Lipophilicity: The CF₃ group increases hydrophobicity, enhancing membrane permeability—critical for agrochemicals ().

- Stability: Fluorinated analogs () resist thermal degradation, suggesting the target’s CF₃ group may confer similar robustness.

- Solubility: Chlorine and bromine substituents () reduce aqueous solubility compared to non-halogenated analogs.

Biological Activity

The compound 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12ClF3O3

- IUPAC Name : this compound

This compound features a dioxolane ring, which is known for its role in enhancing the lipophilicity and bioavailability of various drugs.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing a phenoxy group have been shown to inhibit cell proliferation in various cancer cell lines:

- HepG-2 (Human Hepatocellular Carcinoma) : IC50 = 22.5 µg/mL

- HCT-116 (Colon Cancer) : IC50 = 15.4 µg/mL

These studies suggest that the incorporation of chlorinated and trifluoromethyl groups may enhance the anticancer efficacy by modulating signaling pathways related to cancer cell survival and proliferation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

Such findings indicate that modifications in the chemical structure can yield compounds with potent antimicrobial properties .

The proposed mechanisms of action for the biological activities of this compound include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

- Study on Anticancer Efficacy : A study evaluated a series of phenoxyethyl derivatives, including the target compound, revealing that modifications significantly impacted their cytotoxicity against various cancer cell lines. The study concluded that the presence of trifluoromethyl and chloro substituents contributed positively to their anticancer activity .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of structurally similar dioxolane derivatives, finding effective inhibition against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of substituent positioning on the phenyl ring in enhancing antimicrobial potency .

Q & A

Q. What are the established synthetic routes for synthesizing 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane?

Methodology:

- A common approach involves nucleophilic substitution reactions. For example, reacting 2-chloro-5-(trifluoromethyl)phenol with ethylene glycol derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like acetonitrile at elevated temperatures (50–80°C) .

- Purification often employs reverse-phase chromatography (C18 columns) to isolate the product from byproducts .

- Alternative routes may use protecting-group strategies for the 1,3-dioxolane moiety, such as acid-catalyzed cyclization of diols with carbonyl compounds .

Q. How is the structural integrity of this compound validated in academic research?

Methodology:

- X-ray crystallography is used to confirm the 3D arrangement of the dioxolane ring and substituents, as demonstrated in related dioxolane derivatives .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies key signals: the trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR), aromatic protons (δ 6.5–8.0 ppm), and dioxolane protons (δ 3.5–5.0 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in herbicide research?

Methodology:

- The compound’s structural similarity to fluoroglycofen-ethyl and flufenpyr-ethyl (phenoxyacetic acid derivatives) suggests potential as a protoporphyrinogen oxidase (PPO) inhibitor. Researchers assess herbicidal activity via enzyme inhibition assays using isolated PPO enzymes and leaf-disk bioassays to quantify phytotoxicity .

- Comparative studies with analogs (e.g., varying chloro/trifluoromethyl substituents) evaluate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodology:

- The strong electron-withdrawing nature of the -CF₃ group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Density Functional Theory (DFT) calculations model charge distribution to predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation involves synthesizing boronate esters (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) and testing coupling efficiency with aryl halides under palladium catalysis .

Q. What challenges arise in analyzing environmental degradation products of this compound?

Methodology:

- LC-MS/MS and GC-ECD are used to detect trace metabolites (e.g., dechlorinated or hydroxylated derivatives) in soil/water samples. The trifluoromethyl group’s stability complicates degradation pathways, requiring long-term incubation studies .

- Isotopic labeling (¹⁴C or ¹⁹F tracking) quantifies degradation rates and identifies persistent intermediates .

Q. How can computational tools predict the compound’s interaction with biological targets?

Methodology:

- Molecular docking (e.g., AutoDock Vina) simulates binding to PPO enzymes, focusing on hydrophobic interactions between the trifluoromethyl group and enzyme pockets .

- Molecular Dynamics (MD) simulations assess conformational stability of the dioxolane ring in aqueous vs. lipid environments, informing bioavailability .

Data Contradiction Analysis

Q. Why do reported yields vary in synthetic protocols for this compound?

- Contradictions arise from differing bases (e.g., cesium carbonate vs. potassium carbonate) and solvent systems (acetonitrile vs. DMF). Cesium carbonate’s superior solubility in acetonitrile may improve reaction homogeneity and yield .

- Impurities from incomplete cyclization (e.g., residual diols) can skew yields, necessitating rigorous purification via preparative HPLC .

Q. Does the compound exhibit photostability in material science applications?

- In perovskite solar cells, derivatives like PyCA-3F (a structural analog) show stability under UV irradiation due to the -CF₃ group’s electron-withdrawing effects. However, the dioxolane ring’s susceptibility to hydrolysis in humid environments requires encapsulation strategies .

Methodological Recommendations

- Synthetic Optimization: Screen bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (acetonitrile, DMF) to balance yield and purity .

- Environmental Analysis: Combine isotopic labeling with high-resolution mass spectrometry to track degradation pathways .

- Biological Assays: Use isothermal titration calorimetry (ITC) to quantify binding affinity to PPO enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.